molecular formula C7H9ClO2 B12716933 cis-3-Chloro-6-methyl-3,5-cyclohexadiene-1,2-diol CAS No. 65986-76-7

cis-3-Chloro-6-methyl-3,5-cyclohexadiene-1,2-diol

Cat. No.: B12716933
CAS No.: 65986-76-7
M. Wt: 160.60 g/mol
InChI Key: IAZQYWDBMJSJTI-RQJHMYQMSA-N
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Description

cis-3-Chloro-6-methyl-3,5-cyclohexadiene-1,2-diol is a bicyclic diol derivative featuring a chlorine substituent at position 3 and a methyl group at position 6. For instance, (1S-cis)-3-Chloro-3,5-cyclohexadiene-1,2-diol () and cis-3-methyl-3,5-cyclohexadiene-1,2-diol (CAS 25506-13-2, ) share key structural motifs. These compounds are typically synthesized via microbial oxidation using strains like Pseudomonas putida, which catalyze the dihydroxylation of aromatic precursors .

The compound’s molecular formula is inferred as C₇H₉ClO₂ (based on analogs in and ), with a molecular weight of approximately 160.6 g/mol. Its stereochemistry (cis configuration) is critical for biological activity and synthetic utility, particularly in asymmetric catalysis and pharmaceutical intermediates.

Properties

CAS No.

65986-76-7

Molecular Formula

C7H9ClO2

Molecular Weight

160.60 g/mol

IUPAC Name

(1R,2R)-3-chloro-6-methylcyclohexa-3,5-diene-1,2-diol

InChI

InChI=1S/C7H9ClO2/c1-4-2-3-5(8)7(10)6(4)9/h2-3,6-7,9-10H,1H3/t6-,7+/m1/s1

InChI Key

IAZQYWDBMJSJTI-RQJHMYQMSA-N

Isomeric SMILES

CC1=CC=C([C@@H]([C@@H]1O)O)Cl

Canonical SMILES

CC1=CC=C(C(C1O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Chloro-6-methyl-3,5-cyclohexadiene-1,2-diol typically involves the chlorination of 3,5-cyclohexadiene-1,2-diol. The reaction conditions often include the use of chlorine gas or other chlorinating agents under controlled temperature and pressure to ensure the formation of the desired cis isomer.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-3-Chloro-6-methyl-3,5-cyclohexadiene-1,2-diol can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Products may include various ketones and carboxylic acids.

    Reduction: Alcohols and alkanes are typical products.

    Substitution: The resulting compounds depend on the nucleophile used, leading to a variety of substituted cyclohexadiene derivatives.

Scientific Research Applications

Chemistry: cis-3-Chloro-6-methyl-3,5-cyclohexadiene-1,2-diol is used as a starting material in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.

Biology: In biological research, this compound can be used to investigate enzyme-catalyzed reactions and metabolic pathways involving chlorinated cyclohexadiene derivatives.

Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of cis-3-Chloro-6-methyl-3,5-cyclohexadiene-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that modulate biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares cis-3-Chloro-6-methyl-3,5-cyclohexadiene-1,2-diol with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Properties/Applications
This compound Cl (C3), Me (C6) C₇H₉ClO₂ ~160.6 Microbial oxidation (hypothetical) Potential intermediate for chiral ligands; limited commercial availability.
(1S-cis)-3-Chloro-3,5-cyclohexadiene-1,2-diol Cl (C3) C₆H₇ClO₂ 146.57 Pseudomonas putida 39/D Commercial synthon (Eastman Fine Chemicals); used in asymmetric synthesis .
(1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol Br (C3) C₆H₇BrO₂ 191.03 Microbial oxidation Higher reactivity in nucleophilic substitutions; used in cross-coupling reactions .
cis-3-Methyl-3,5-cyclohexadiene-1,2-diol Me (C3) C₇H₁₀O₂ 126.15 Microbial/chemical synthesis 20 wt.% solution in ethyl acetate; stabilized for storage at -4°C .
cis-3,5-cyclohexadiene-1,2-diol (unsubstituted) None C₆H₈O₂ 112.13 Pseudomonas strains Inhibited by benzene >0.15%; precursor for catechol derivatives .

Key Research Findings

Substituent Effects on Reactivity and Stability

  • Halogenated Derivatives : Chloro and bromo analogs exhibit enhanced electrophilicity at the substituted carbon, enabling applications in Suzuki-Miyaura couplings or SN2 reactions . The bromo derivative’s higher molecular weight and polarizability may enhance its utility in cross-coupling chemistry compared to the chloro analog.
  • Methyl-Substituted Analogs : The 3-methyl variant (CAS 25506-13-2) is stabilized in ethyl acetate solutions, likely due to reduced oxidative degradation compared to halogenated counterparts . Its lower molecular weight (~126 g/mol) improves solubility in organic solvents.

Synthetic Challenges

  • Microbial production of unsubstituted cis-3,5-cyclohexadiene-1,2-diol is hampered by benzene concentrations exceeding 0.15% (wt/vol), which impair both growth and diol yield in Pseudomonas strains .
  • Halogenated derivatives (Cl, Br, I) require specialized microbial pathways or post-synthetic halogenation, increasing production complexity .

Commercial and Industrial Relevance

  • Eastman Fine Chemicals and Genencor commercialize halogenated diols (e.g., 3-chloro, 3-bromo) as chiral building blocks for pharmaceuticals and agrochemicals .
  • The 3-methyl analog’s commercial formulation (20% in ethyl acetate) highlights its stability and ease of handling in industrial settings .

Biological Activity

Cis-3-Chloro-6-methyl-3,5-cyclohexadiene-1,2-diol is a bicyclic organic compound notable for its unique structural characteristics and potential biological activities. The compound features a cyclohexadiene framework with hydroxyl and chloro substituents, which contribute to its reactivity and possible therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential applications in medicinal chemistry, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H11_{11}ClO2_{2}. Its structure includes:

  • Two hydroxyl groups at the 1 and 2 positions.
  • A chlorine atom at the 3 position.

This combination of functional groups enhances its reactivity towards various biological targets.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may modulate enzyme activity through binding interactions, leading to various biological effects. The exact mechanisms are still under investigation, but potential pathways include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
  • Receptor Interaction : It could interact with cellular receptors, influencing signaling pathways.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that derivatives of cyclohexadiene compounds can scavenge free radicals effectively. The antioxidant activity is often measured using assays such as DPPH and ABTS.

CompoundDPPH IC50_{50} (µM)ABTS IC50_{50} (µM)
cis-3-Chloro-6-methyl...TBDTBD
1,2-Cyclohexanediol28.082402.95
4-HydroxycyclohexanoneTBDTBD

Note: TBD indicates that further specific data for cis-3-Chloro-6-methyl... needs to be established.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Similar compounds have demonstrated effectiveness against a range of bacteria and fungi. The structure-activity relationship suggests that the presence of hydroxyl and chlorine groups may enhance antimicrobial efficacy.

Case Studies

  • Antimicrobial Testing : A study involving various derivatives showed that compounds with similar bicyclic structures exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes.
  • Enzyme Interaction Studies : Investigations into the interaction of cis-3-Chloro-6-methyl... with specific metabolic enzymes revealed potential inhibition pathways that could be exploited for therapeutic purposes.

Comparative Analysis

When compared to structurally similar compounds, cis-3-Chloro-6-methyl... demonstrates unique reactivity due to its combination of hydroxyl and chloro functionalities.

Compound NameStructural FeaturesUnique Aspects
1,2-CyclohexanediolTwo hydroxyl groups on a cyclohexane ringMore saturated structure; lacks chlorine
3-ChlorocyclohexeneChlorine substituent on cyclohexeneDoes not contain hydroxyl groups
Cis-3-MethylcyclohexeneMethyl group on cyclohexeneLacks chlorine; focuses on hydrocarbon properties

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